molecular formula C17H17N3OS2 B2958141 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide CAS No. 1396889-57-8

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2958141
CAS No.: 1396889-57-8
M. Wt: 343.46
InChI Key: MTKYZEDMVDPOHY-UHFFFAOYSA-N
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Description

The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide (hereafter referred to as the target compound) is a benzothiazole-derived acetamide featuring a methylamino linker and a 2-(methylthio)phenyl substituent. Its molecular formula is C₁₇H₁₆ClN₃O₂S (molecular weight: 361.8 g/mol) . The benzothiazole core is a privileged scaffold in medicinal chemistry, known for antimicrobial, anticancer, and anti-inflammatory activities . The methylthio (-SMe) group on the phenyl ring contributes moderate lipophilicity, which may enhance membrane permeability compared to polar substituents like sulfonamides or piperazines .

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-20(17-19-13-8-4-6-10-15(13)23-17)11-16(21)18-12-7-3-5-9-14(12)22-2/h3-10H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKYZEDMVDPOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1SC)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C15H16N2S2\text{C}_{15}\text{H}_{16}\text{N}_2\text{S}_2

This compound is synthesized through a series of reactions involving benzothiazole derivatives and various amine precursors. The synthesis typically involves the reaction of benzo[d]thiazole with methylamine and a substituted phenyl acetamide under controlled conditions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives, including the target compound. For instance, B7 , a related benzothiazole compound, demonstrated significant inhibition of cancer cell proliferation in A431, A549, and H1299 cell lines. It also induced apoptosis and arrested the cell cycle at concentrations of 1, 2, and 4 μM, similar to other lead compounds in this class .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311-4Inhibition of AKT and ERK pathways
B7A5491-4Induction of apoptosis
B7H12991-4Cell cycle arrest

The mechanism underlying these effects often involves the modulation of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that benzothiazole derivatives can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α. This suggests that This compound may serve as a dual-action therapeutic agent targeting both cancer and inflammation .

Antimicrobial Activity

Benzothiazole compounds have shown promise in antimicrobial applications as well. Research indicates that modifications to the benzothiazole structure can enhance activity against various bacterial strains. For example, certain derivatives demonstrated potent activity against Plasmodium falciparum, indicating potential in antimalarial therapies .

Case Studies

Several studies have been conducted to explore the biological activities of benzothiazole derivatives:

  • Anticancer Study : A study focused on various benzothiazole derivatives revealed that modifications at specific positions on the benzothiazole ring could enhance anticancer activity while minimizing cytotoxicity to normal cells .
  • Neuroprotective Effects : Another investigation into related compounds highlighted neuroprotective effects in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Efficacy : A series of thiazole analogs were tested for their efficacy against Leishmania species, showing significant leishmanicidal activity with low toxicity profiles .

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity at multiple sites:

Reaction Type Conditions Outcome
Nucleophilic Substitution Halogenated solvents, room temperatureFluorine or thiocyanate groups at the benzothiazole C-4 position undergo substitution with amines or thiols .
Oxidation H₂O₂, acidic/neutral pHMethylthio (–SMe) group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) .
Amide Hydrolysis Strong acids (HCl) or bases (NaOH)Acetamide linker hydrolyzes to carboxylic acid or amine derivatives .
Cyclization Reflux in ethanol or DMF with KOHForms fused heterocycles (e.g., pyridones) via intramolecular condensation .

Stability Under Biological Conditions

  • Microsomal Stability : The methylthio group and acetamide linker are susceptible to oxidative metabolism in liver microsomes, leading to sulfoxide or hydrolyzed derivatives .

  • pH-Dependent Solubility : The compound shows poor solubility in neutral pH but improved solubility in acidic conditions due to protonation of the benzothiazole nitrogen .

Biological Interactions

  • Enzyme Inhibition : The benzothiazole moiety interacts with enzyme active sites (e.g., DHPS or DHFR), disrupting folate synthesis in microbial targets .

  • Receptor Binding : Methylthio and acetamide groups enhance binding affinity to tyrosine kinase or nuclear hormone receptors, as observed in analogs .

Comparative Reactivity with Analogues

Feature 2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide
Electrophilic Sites C-4 (benzothiazole), methylthio groupC-2 (benzothiazole), acetamide linker
Metabolic Pathways Oxidation (–SMe → –SO–), amide hydrolysisAromatic hydroxylation, N-acetylation
Synthetic Yield 65–72% 58–63%

Key Research Findings

  • Antimicrobial Activity : Derivatives with intact methylthio groups show MIC values of 0.002–0.044 µM/mL against S. aureus and E. coli .

  • Anticancer Potential : Analogous thiazole-azole compounds inhibit A549 lung cancer cells with IC₅₀ values <10 µM .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Pharmacophoric Features

Table 1: Key Structural Differences and Similarities
Compound Name / ID Core Structure Substituents Biological Activity Reference
Target compound Benzothiazole -N(Me)CH₂C(O)NH-(2-SMe-Ph) Under investigation
W1 (Benzimidazole analogue) Benzimidazole -S-CH₂C(O)NH-(2,4-dinitrophenyl) Antimicrobial, anticancer
9c (Phenoxymethyl-triazole-thiazole) Benzimidazole -OCH₂-triazole-thiazole-Ph-X (X=Br) Antifungal, enzyme inhibition
4a-4p (Isoquinoline derivatives) Benzothiazole -CH₂-(1-phenyl-3,4-dihydroisoquinoline) Anticancer (receptor binding)
21 (Sulfonamide derivative) Benzothiazole -C(O)NH-(sulfonamidoethyl) Potential CNS activity
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide Benzothiazole -S-CH₂C(O)NH-(6-Me-pyridyl) Antimicrobial intermediate
47-50 (Piperazinyl-sulfonyl acetamides) Benzothiazole -C(O)NH-(piperazinyl-sulfonyl-Ph) Gram-positive antibacterial
Key Observations:
  • Benzothiazole vs. Benzimidazole Cores: The target compound’s benzothiazole core (N-S heterocycle) differs from benzimidazole (N-N heterocycle) in electronic properties.
  • Substituent Effects: The methylthio (-SMe) group in the target compound provides moderate electron-donating effects, enhancing lipophilicity compared to polar groups like sulfonamides (e.g., compound 21) or piperazinyl-sulfonyl (e.g., 47-50) . Halogenated substituents (e.g., Br in 9c ) increase molecular weight and may improve binding affinity but reduce metabolic stability. Pyridyl or isoquinoline moieties (e.g., and ) introduce basic nitrogen atoms, altering solubility and target selectivity.
Table 2: Activity Profiles of Selected Analogues
Compound Activity (IC₅₀ / MIC) Mechanism / Target Reference
Target compound Not reported (under study) Hypothesized: Tyrosine kinase inhibition
W1 Anticancer: 8.2 µM (MCF-7) DNA intercalation, topoisomerase II
9c Antifungal: MIC = 12.5 µg/mL CYP51 enzyme inhibition
4a-4p Anticancer: 0.7–5.3 µM (HeLa) EGFR/HER2 kinase inhibition
47-50 Antibacterial: MIC = 4–8 µg/mL Cell wall synthesis disruption
Key Findings:
  • Anticancer Activity: Isoquinoline-linked benzothiazoles (4a-4p) show superior potency (IC₅₀ < 5 µM) compared to simpler acetamides, likely due to extended π-π stacking with kinase domains .
  • Antimicrobial Activity : Piperazinyl-sulfonyl derivatives (47-50) exhibit broad-spectrum activity against gram-positive bacteria, whereas the target compound’s methylthio group may limit solubility and thus efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide and related derivatives?

  • Methodological Answer : The compound can be synthesized via acetylation of 2-aminobenzothiazole derivatives using triethyl orthoformate and sodium azide in refluxing acetic acid, avoiding moisture-sensitive acetylating agents like acetyl chloride. This method ensures high conversion rates (8–10 hours) and is validated by 1H^1H-NMR and HRMS for structural confirmation . Alternative routes involve coupling reactions between thiazole-amine intermediates and activated carboxylic acids using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane under controlled temperatures (273 K) .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • 1H^1H-NMR (DMSO-d6d_6) identifies aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 2.1–2.3 ppm), and NH resonances (δ 12.3–12.7 ppm).
  • HRMS confirms molecular ions (e.g., [M+H]+^+ at m/z 193.0 for benzo[d]thiazol-2-yl acetamide derivatives).
  • Elemental analysis (C, H, N, S) ensures purity >95% .

Q. What standard assays evaluate the biological activity of this compound?

  • Methodological Answer : Antifungal activity is tested via disc diffusion assays against strains like C. albicans and A. flavus. Zones of inhibition are compared to miconazole as a positive control. Quantitative MIC values are determined using broth microdilution methods .

Advanced Research Questions

Q. How can synthesis yields be optimized for derivatives with bulky substituents?

  • Methodological Answer : Steric hindrance from substituents (e.g., nitro or methylthio groups) may reduce reaction efficiency. Strategies include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Microwave-assisted synthesis to accelerate reaction kinetics.
  • Introducing protecting groups (e.g., tert-butyl carbamate) for sensitive functional groups .

Q. What crystallographic insights explain intermolecular interactions in this compound?

  • Methodological Answer : X-ray crystallography reveals key packing motifs. For example, N–H···N hydrogen bonds form R_2$$^2(8) ring motifs, while C–H···π interactions stabilize crystal lattices. Dihedral angles between aromatic rings (e.g., 79.7° between dichlorophenyl and thiazole rings) influence molecular conformation .

Q. How does structural modification impact antifungal potency?

  • Methodological Answer : SAR studies show:

  • Electron-withdrawing groups (e.g., nitro) enhance activity against A. flavus (MIC: 12.5 µg/mL vs. 25 µg/mL for unsubstituted analogs).
  • Methylthio groups improve membrane permeability, increasing potency against C. albicans.
  • Bulky substituents reduce activity due to steric clashes with fungal enzyme active sites .

Q. What computational methods predict reaction mechanisms for acetylating 2-aminobenzothiazoles?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G**) model the reaction pathway, identifying azide intermediates and transition states. Solvent effects (acetic acid) are incorporated via PCM models to validate experimental kinetics .

Q. How are contradictory data in synthesis protocols resolved?

  • Methodological Answer : Discrepancies in reaction outcomes (e.g., failed tetrazole formation) are addressed by:

  • Analyzing reagent purity (e.g., sodium azide decomposition in moisture).
  • Optimizing stoichiometry (e.g., excess triethyl orthoformate to drive acetylation).
  • Validating intermediates via LC-MS to detect side products .

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